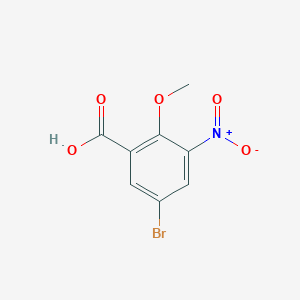

5-Bromo-2-methoxy-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAFJWNETZAGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736489 | |

| Record name | 5-Bromo-2-methoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60541-89-1 | |

| Record name | 5-Bromo-2-methoxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of significant interest in synthetic and medicinal chemistry. Its trifunctional nature—featuring a carboxylic acid, a bromine atom, and a nitro group—offers a versatile scaffold for the synthesis of complex organic molecules and potential pharmacophores. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, including its structural characteristics, and available physical constants. While experimental data for certain properties of this specific molecule are not abundantly available in the public domain, this guide synthesizes known information, provides context through structurally related compounds, and details robust experimental protocols for the determination of these key parameters. This document is intended to serve as an authoritative resource for researchers, enabling a deeper understanding of this compound's behavior and facilitating its application in drug discovery and development.

Molecular Structure and Identification

The foundational step in understanding the physicochemical profile of any compound is a thorough characterization of its molecular structure and identity.

Chemical Structure:

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, a nitro group at position 3, and a bromine atom at position 5.

Figure 1: Chemical structure of this compound.

Identifiers:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 60541-89-1 | [1] |

| Molecular Formula | C₈H₆BrNO₅ | [1] |

| Molecular Weight | 276.04 g/mol | [1] |

Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in various systems, from reaction vessels to biological matrices.

Table of Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 176-177 °C | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Discussion of Properties:

The presence of a carboxylic acid group suggests that this compound is an acidic compound. The electron-withdrawing nature of the nitro group and the bromine atom is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid itself. The methoxy group, being an electron-donating group, may slightly counteract this effect.

The solubility of the compound is anticipated to be low in nonpolar organic solvents and water, a common characteristic of substituted benzoic acids. However, it is expected to be soluble in polar organic solvents and aqueous basic solutions due to the formation of the carboxylate salt.

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

-

Asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹).

-

C-O stretches from the methoxy and carboxylic acid groups.

-

C-Br stretch at lower wavenumbers.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (276.04 g/mol ). The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks of nearly equal intensity).

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following established protocols are recommended for the determination of key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has melted (completion of melting) are recorded as the melting point range.

Solubility Determination

Causality: Solubility data is crucial for designing synthetic reactions, purification procedures (crystallization), and for understanding a compound's behavior in biological systems.

Protocol (Shake-Flask Method):

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, after appropriate dilution.

pKa Determination

Causality: The pKa value quantifies the acidity of a compound and is essential for understanding its ionization state at different pH values, which is critical for drug absorption, distribution, and receptor binding.

Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter and electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Applications and Synthetic Utility

While specific applications of this compound are not extensively documented in readily available literature, its structural motifs suggest significant potential as an intermediate in organic synthesis. Substituted nitrobenzoic acids are valuable precursors for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The presence of the bromine atom allows for various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

Potential Synthetic Workflow:

Figure 2: Potential synthetic transformations of this compound.

Conclusion

This compound is a chemical entity with significant potential for synthetic and medicinal chemistry applications. This guide has consolidated the available physicochemical data and provided a framework for its experimental characterization. The detailed protocols for determining melting point, solubility, and pKa offer a self-validating system for researchers to generate reliable data. While a comprehensive experimental profile of this specific molecule is yet to be fully elucidated in public literature, the information and methodologies presented herein provide a solid foundation for its study and utilization in the development of novel chemical entities.

References

5-Bromo-2-methoxy-3-nitrobenzoic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-methoxy-3-nitrobenzoic acid

Introduction: The Molecular Blueprint

This compound is a polysubstituted aromatic carboxylic acid. Its utility in medicinal chemistry and materials science stems from the specific spatial and electronic arrangement of its functional groups: a carboxylic acid, a methoxy group, a nitro group, and a bromine atom. This unique combination makes it a valuable synthetic intermediate.[1] An unambiguous confirmation of its structure is paramount for its application in any research or development setting, as isomeric impurities could drastically alter chemical reactivity and biological activity.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output. The protocols described herein are designed to be self-validating, where converging lines of evidence from different analytical techniques provide a high-confidence confirmation of the molecular architecture.

The Analytical Strategy: A Triad of Spectroscopic Investigation

A robust structural analysis relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution. NMR reveals the electronic environment and connectivity of the carbon-hydrogen framework, IR identifies the functional groups present through their characteristic vibrations, and MS determines the molecular weight and provides clues to the structure through fragmentation patterns. For absolute confirmation of the three-dimensional structure and intermolecular interactions in the solid state, X-ray Crystallography is the definitive method.

Caption: High-level workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in proton (¹H) and carbon-13 (¹³C) spectra, we can deduce the complete covalent structure.

Expertise & Causality: Predicting the ¹H and ¹³C NMR Spectra

The substitution pattern dictates the electronic environment of each nucleus. The methoxy group (-OCH₃) is an electron-donating group, shielding nearby nuclei (upfield shift). Conversely, the nitro (-NO₂) and carboxylic acid (-COOH) groups are strongly electron-withdrawing, deshielding nuclei (downfield shift). The bromine atom has a moderate deshielding effect.

¹H NMR Predictions:

-

Aromatic Protons: The structure has two protons on the aromatic ring. We expect two distinct signals, likely doublets due to coupling with each other. The proton at C6 will be ortho to the bromine and para to the nitro group, while the proton at C4 will be ortho to both the bromine and the nitro group. These powerful withdrawing groups will shift both protons significantly downfield.

-

Methoxy Protons: The -OCH₃ group will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

-

Carboxylic Acid Proton: The -COOH proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (>10 ppm), though its visibility can be affected by the choice of solvent and presence of water.

¹³C NMR Predictions:

-

Aromatic Carbons: Due to the lack of symmetry, six unique signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid (C1) and the carbon attached to the methoxy group (C2) will be significantly affected by these substituents.[2] The carbons bearing the nitro (C3) and bromo (C5) groups will also have characteristic shifts.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon (-COOH) is highly deshielded and will appear far downfield, typically in the 165-175 ppm range.[2]

-

Methoxy Carbon: The methoxy carbon (-OCH₃) will appear as a single peak in the upfield region, typically around 55-65 ppm.

Table 1: Predicted NMR Data Summary

| Nucleus Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH (C4-H, C6-H) | 7.5 - 8.5 | Doublets | The exact positions depend on the combined electronic effects of all substituents. Literature on substituted benzoic acids supports these downfield shifts.[3][4] |

| Methoxy (-OCH₃) | ~3.9 | Singlet | A characteristic sharp signal for the three equivalent protons. |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | Position and broadness are solvent-dependent; may exchange with D₂O. |

| Carbonyl C (-COOH) | 165 - 175 | Singlet | Typical range for a carboxylic acid carbonyl carbon. |

| Aromatic C (Substituted) | 110 - 160 | Singlets | Six distinct signals are expected, with C-NO₂ and C-Br being notably affected. |

| Methoxy C (-OCH₃) | 55 - 65 | Singlet | Standard chemical shift for a methoxy carbon attached to an aromatic ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to produce a spectrum of singlets for each unique carbon. A greater number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for qualitative identification.[5]

Expertise & Causality: Interpreting the Vibrational Signature

The IR spectrum of this compound will be a composite of the vibrations from its constituent parts.

-

Carboxylic Acid: This group gives two very prominent signals: a very broad O-H stretch from ~2500-3300 cm⁻¹ (due to hydrogen bonding) and a sharp, strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹.

-

Nitro Group: The -NO₂ group is highly polar and produces two strong, characteristic absorption bands.[6] The asymmetric stretch appears in the 1550-1475 cm⁻¹ region, and the symmetric stretch is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[5][7][8][9]

-

Aromatic Ring & Substituents: C-O stretching from the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region. C-Br stretching vibrations are typically found at lower wavenumbers, often below 600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong | The broadness is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids.[10] |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Sharp, Strong | A key diagnostic peak. Its exact position can be influenced by conjugation and substitution. |

| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | One of the most characteristic and intense bands for aromatic nitro compounds.[5][8] |

| Nitro Group | Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second key diagnostic peak for the nitro group.[5][8] |

| Ether / Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium-Strong | Signals corresponding to the Ar-OCH₃ and (C=O)-O bonds. |

| Bromo-Aromatic | C-Br Stretch | < 600 | Medium | Often falls in the fingerprint region and can be difficult to assign definitively. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)

-

Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural confirmation.

Expertise & Causality: The Bromine Isotopic Signature

The most telling feature in the mass spectrum will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[11][12] This means the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z). This "M+" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[11][12]

Predicted Fragmentation: Under electron ionization (EI), the molecular ion can fragment in predictable ways. Common losses from this structure would include:

-

Loss of -OH (M-17)

-

Loss of -NO₂ (M-46)

-

Loss of -COOH (M-45)

-

Loss of -OCH₃ (M-31)

Caption: Plausible fragmentation pathways for this compound in MS.

Table 3: Predicted Key Mass Spectrometry Peaks

| m/z Value (⁷⁹Br / ⁸¹Br) | Identity | Notes |

| 274.9 / 276.9 | [M]⁺˙ (Molecular Ion) | The presence of this pair of peaks with ~1:1 intensity ratio is conclusive evidence for a monobrominated compound. The nominal mass is calculated from the molecular formula C₈H₆BrNO₄. |

| 257.9 / 259.9 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 229.9 / 231.9 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |

| 230.0 / 232.0 | [M - COOH]⁺ | Loss of the entire carboxylic acid group. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

-

Derivatization (Trustworthiness): Benzoic acids are non-volatile. For GC-MS analysis, they must be derivatized to a more volatile form, typically an ester (e.g., a methyl ester using diazomethane or TMS ester using BSTFA). This step is crucial for obtaining a clean separation and a sharp peak.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating aromatic compounds.

-

GC Conditions: Program the oven temperature with a ramp (e.g., 50°C to 250°C) to ensure effective separation. Use helium as the carrier gas.

-

MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Collect data in full scan mode to obtain the complete mass spectrum for the peak corresponding to the derivatized analyte.

X-ray Crystallography: The Definitive Confirmation

While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure. It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Expected Structural Features:

-

Planarity: The benzene ring will be planar. The substituents, particularly the sterically demanding carboxylic acid and nitro groups, may cause slight twisting out of the ring plane.

-

Hydrogen Bonding: In the solid state, carboxylic acids almost invariably form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules.[10]

-

Intramolecular Interactions: There may be close contacts between the oxygen atoms of the methoxy or nitro groups and the adjacent substituents, influencing the overall conformation. Studies of similar structures like 2-bromobenzoic acid show close intramolecular contacts.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water) is a common method.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal motion and improve data quality.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By systematically applying NMR, IR, and MS, we can piece together the molecular puzzle with a high degree of confidence. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and the precise substitution pattern. The IR spectrum will confirm the presence of the key carboxylic acid and nitro functional groups. Finally, mass spectrometry will verify the molecular weight and elemental composition (specifically the presence of bromine) through its unique isotopic signature. Each piece of data validates the others, leading to an undeniable structural assignment, which can be ultimately and definitively confirmed by X-ray crystallography.

References

- 1. nbinno.com [nbinno.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Substituted Benzoic Acids

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a wide array of complex molecules. Their utility spans across pharmaceuticals, agrochemicals, and material science. The specific arrangement of functional groups on the benzene ring dictates the molecule's reactivity and its potential applications. This compound is a prime example of such a scaffold, incorporating a bromine atom, a methoxy group, and a nitro group, which collectively offer multiple avenues for further chemical modification. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this valuable compound, grounded in established principles of organic chemistry.

Strategic Approach to Synthesis: Retrosynthetic Analysis

The synthesis of a multi-substituted aromatic ring requires careful consideration of the order of functional group introduction, as this is governed by the directing effects of the substituents. For this compound, the most logical synthetic route involves the late-stage bromination of a readily available precursor, 2-methoxy-3-nitrobenzoic acid.

The rationale for this approach is based on the electronic properties of the substituents:

-

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group.

-

Carboxylic acid (-COOH): A deactivating, meta-directing group.

-

Nitro group (-NO₂): A strongly deactivating, meta-directing group.

In the precursor, 2-methoxy-3-nitrobenzoic acid, the positions are influenced as follows:

-

The methoxy group directs incoming electrophiles to positions 4 and 6.

-

The carboxylic acid and nitro groups both direct to position 5.

The synthesis, therefore, hinges on leveraging the combined meta-directing influence of the deactivating groups to install the bromine atom at the desired position 5.

Visualizing the Synthetic Pathway

The proposed synthesis is a single-step transformation from a commercially available starting material.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Bromination of 2-Methoxy-3-nitrobenzoic Acid

This protocol is adapted from established methods for the bromination of substituted benzoic acids[1][2][3].

Materials:

-

2-Methoxy-3-nitrobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Ice-cold water

-

Sodium bisulfite solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-methoxy-3-nitrobenzoic acid (1 equivalent) and dichloromethane. Stir the mixture to form a suspension.

-

Acidification: Carefully add concentrated sulfuric acid (e.g., 3-5 equivalents) to the flask while cooling in an ice bath to maintain a low temperature.

-

Bromination: Dissolve N-bromosuccinimide (1.1 equivalents) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. This will quench the reaction and precipitate the crude product.

-

Workup:

-

If any residual bromine color is present, add a saturated solution of sodium bisulfite until the color disappears.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Methoxy-3-nitrobenzoic acid | Commercially available precursor with the desired substituent pattern for directed bromination.[4] |

| Brominating Agent | N-Bromosuccinimide (NBS) | A reliable and easy-to-handle source of electrophilic bromine, often used for aromatic bromination.[3] |

| Catalyst/Solvent | Concentrated Sulfuric Acid | Acts as both a solvent and a catalyst, activating the brominating agent. |

| Reaction Temperature | 0-5 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by room temperature to ensure completion. |

| Purification Method | Recrystallization | A standard and effective method for purifying solid organic compounds.[1][3] |

Causality and Experimental Choices

-

Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its ease of handling and selectivity. In the presence of a strong acid like sulfuric acid, NBS provides a source of the bromonium ion (Br⁺), the active electrophile in this reaction.

-

Role of Sulfuric Acid: The concentrated sulfuric acid serves a dual purpose. It protonates the NBS, making it a more potent electrophile. Additionally, it helps to keep the reaction components in solution and can further deactivate the ring towards unwanted side reactions.

-

Temperature Control: The initial cooling of the reaction is crucial to prevent side reactions, such as polybromination or degradation of the starting material. Allowing the reaction to proceed to completion at room temperature provides a balance between reaction rate and selectivity.

-

Workup and Purification: The aqueous workup is designed to remove the sulfuric acid and any water-soluble byproducts. The use of sodium bisulfite is a standard procedure to neutralize any excess bromine. Recrystallization is a critical final step to ensure the high purity of the final product, which is essential for subsequent applications in drug development and other research areas.

Conclusion

The synthesis of this compound via the electrophilic bromination of 2-methoxy-3-nitrobenzoic acid represents a logical and efficient approach. By understanding the directing effects of the substituents and carefully controlling the reaction conditions, this valuable intermediate can be prepared in a laboratory setting. This guide provides a solid foundation for researchers to undertake this synthesis, with the understanding that optimization of specific conditions may be necessary to achieve the desired yield and purity for their particular application.

References

- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 4. 2-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 12015195 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Analysis for Advanced Research and Development

<Technical Guide: 5-Bromo-2-methoxy-3-nitrobenzoic Acid >

Abstract

This technical guide provides an in-depth examination of this compound, a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. The document delineates its precise chemical identity, physicochemical properties, and a detailed, field-tested synthesis protocol. Furthermore, it explores the compound's applications as a versatile building block, supported by mechanistic insights and characterization data. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound for their scientific endeavors.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific research. This compound is a polysubstituted aromatic carboxylic acid with a unique arrangement of functional groups that makes it a valuable synthon.

-

IUPAC Name : The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

-

CAS Number : The Chemical Abstracts Service (CAS) registry number, a unique identifier, is 60541-89-1 [1].

-

Synonyms : This compound is also known in the literature and commercial catalogs by several other names, including:

-

5-Bromo-3-nitro-o-anisic acid

-

Benzoic acid, 5-bromo-2-methoxy-3-nitro-

-

Key Identifiers Summary

| Identifier | Value | Source |

| IUPAC Name | This compound | (Self-derived) |

| CAS Number | 60541-89-1 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | (Calculated) |

| Molecular Weight | 276.04 g/mol | (Calculated) |

| Canonical SMILES | COC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)O | (Self-derived) |

| InChI Key | UPRLVGUMEZCFQC-UHFFFAOYSA-N | (Self-derived) |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the nitration of a precursor, 5-bromo-2-methoxybenzoic acid. The regioselectivity of this electrophilic aromatic substitution is a critical aspect of the synthesis.

Directing Effects in Electrophilic Aromatic Substitution

The methoxy (-OCH₃) group at position 2 is a strong activating group and is ortho-, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing. The bromine (-Br) at position 5 is a deactivating group but is also ortho-, para-directing. The position of nitration is determined by the interplay of these directing effects. The powerful ortho-directing influence of the methoxy group, combined with the steric hindrance at the C6 position, strongly favors the introduction of the nitro group at the C3 position.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the nitration of 5-bromo-2-methoxybenzoic acid.

Experimental Protocol

This protocol is a representative procedure for the synthesis. Researchers should adapt it based on laboratory conditions and scale.

-

Preparation : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Dissolution : Slowly add 5-bromo-2-methoxybenzoic acid (1.0 equivalent) to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.

-

Nitration : Prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring : Stir the mixture at 0-10 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation : The precipitated solid product is collected by vacuum filtration.

-

Purification : Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for constructing more complex molecules. Its three distinct functional groups offer multiple handles for chemical modification.

-

Scaffold for Heterocyclic Synthesis : The compound is a precursor for various heterocyclic systems. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form benzimidazoles, quinazolinones, or other fused ring systems prevalent in medicinal chemistry.

-

Cross-Coupling Reactions : The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents. This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

-

Amide and Ester Formation : The carboxylic acid group can be readily converted into amides or esters, enabling the linkage of this aromatic core to other fragments or pharmacophores.

Transformational Potential Diagram

Caption: Key reaction pathways for derivatizing the core molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Hazard Classification : Based on data for structurally similar compounds, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system[2][3][4][5][6].

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[3][7].

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust[2][8]. Avoid contact with skin and eyes[2].

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[2][3][8]. Keep away from strong oxidizing agents[2].

References

- 1. This compound | 60541-89-1 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. gustavus.edu [gustavus.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-ブロモ-2-ヒドロキシ-3-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

solubility of 5-Bromo-2-methoxy-3-nitrobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxy-3-nitrobenzoic Acid in Organic Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for this compound (CAS No. 60541-89-1)[1]. This guide presents a comprehensive analysis based on foundational chemical principles and provides quantitative data for the structurally related compound, 3-Nitrobenzoic acid, to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid that holds potential as a building block in synthetic organic chemistry. For researchers in pharmaceutical and material sciences, a thorough understanding of a compound's solubility is a non-negotiable prerequisite for successful development. Solubility dictates the feasibility of reaction conditions, dictates the choice of purification methods such as crystallization, and is a cornerstone of formulation science for achieving desired bioavailability and delivery characteristics. This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of this complex molecule in organic solvents.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[2][3]

Molecular Structure and Functional Group Analysis

The solubility behavior of this compound is a composite of the contributions from its distinct functional groups, which impart a complex mix of polar and nonpolar characteristics.

-

Carboxylic Acid (-COOH): This is the most dominant polar feature. It acts as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[4][5] This group strongly favors interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

-

Aromatic Benzene Ring: The core phenyl ring is inherently nonpolar and hydrophobic. This substantial nonpolar region will favor interactions with nonpolar or moderately polar solvents and will tend to decrease solubility in highly polar solvents like water.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It does not donate hydrogen bonds but can act as a hydrogen bond acceptor. Its presence significantly increases the molecule's overall polarity.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing favorably to solubility in polar solvents.[5]

-

Bromo Group (-Br): As a halogen, bromine adds to the molecular weight and introduces a degree of polarity. Its effect is generally less pronounced than that of the other polar groups.

Predicted Solubility Profile: Based on this analysis, this compound is expected to exhibit its highest solubility in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions can occur without the solvent competing for hydrogen bond donation. Good solubility is also anticipated in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid, methoxy, and nitro groups. Conversely, its solubility is predicted to be low in nonpolar solvents such as hexane and toluene, where the nonpolar aromatic ring is the only feature that can interact favorably via London dispersion forces.

Comparative Quantitative Data: 3-Nitrobenzoic Acid

To provide a quantitative frame of reference, the following table details the solubility of 3-Nitrobenzoic acid, a structurally similar compound, in various common organic solvents at different temperatures. This data illustrates the typical solubility trends for a nitro-substituted benzoic acid, showing increased solubility with temperature and higher solubility in more polar organic solvents.[6][7]

| Solvent | Temperature (K) | Solubility (mol/L) | Solvent Type |

| Methanol | 273.15 | 0.6847 | Polar Protic |

| 283.15 | 0.64 | Polar Protic | |

| 293.15 | 0.9474 | Polar Protic | |

| 303.15 | 0.8985 | Polar Protic | |

| 313.15 | 1.956 | Polar Protic | |

| 323.15 | 1.5225 | Polar Protic | |

| Ethanol | 273.15 | 1.611 | Polar Protic |

| 283.15 | 0.45 | Polar Protic | |

| 293.15 | 1.974 | Polar Protic | |

| 303.15 | 1.334 | Polar Protic | |

| 313.15 | 2.987 | Polar Protic | |

| 323.15 | 3.119 | Polar Protic | |

| Ethyl Acetate | 273.15 | 0.10322 | Polar Aprotic |

| 283.15 | 0.4675 | Polar Aprotic | |

| 293.15 | 0.25475 | Polar Aprotic | |

| 303.15 | 0.6881 | Polar Aprotic | |

| 313.15 | 1.191 | Polar Aprotic | |

| 323.15 | 1.2733 | Polar Aprotic | |

| Acetonitrile | 273.15 | 0.034 | Polar Aprotic |

| 283.15 | 0.1688 | Polar Aprotic | |

| 293.15 | 1.5018 | Polar Aprotic | |

| 303.15 | 1.7218 | Polar Aprotic | |

| 313.15 | 5.104 | Polar Aprotic | |

| 323.15 | 2.7884 | Polar Aprotic | |

| Data synthesized from Zhang et al.[6] and presented in a guide by BenchChem.[7] |

Experimental Protocol for Equilibrium Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method.[8] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution at a constant temperature.

Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare the desired organic solvents. For mixed solvent systems, prepare them by precise volume or mass.

-

Addition of Solute: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.[7]

-

Equilibration: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial. Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitation: Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. Preliminary kinetic studies can be performed to determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove all undissolved micro-particles.

-

Dilution and Analysis: Record the weight of the collected filtrate. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (see Section 5.0).

-

Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution Factor)

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is paramount. For an aromatic compound like this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most robust and widely used method.

Representative HPLC-UV Method

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 230-280 nm range.

-

Quantification: A calibration curve is constructed by plotting the peak area against a series of known standard concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.[9]

Application and Logical Workflow in R&D

Understanding solubility is not an academic exercise; it is a critical decision-making tool in research and development. The relationship between a compound's properties and its progression through the development pipeline is crucial.

References

- 1. This compound | 60541-89-1 [chemicalbook.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Bromo-2-methoxy-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a predictive and comparative approach. We present predicted Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and discuss the expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) data. These predictions are expertly interpreted by drawing direct comparisons with the known spectroscopic data of the closely related analogues, 5-bromo-2-methoxybenzoic acid and 2-methoxy-3-nitrobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth data analysis, and a foundational understanding of the structural elucidation of this important chemical entity.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic carboxylic acid. The presence of a bromine atom, a methoxy group, a nitro group, and a carboxylic acid on the benzene ring makes it a versatile building block in organic synthesis. These functional groups can be selectively modified to introduce a variety of other moieties, enabling the construction of complex molecular architectures. Its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification of its downstream products.

Molecular Structure and a Plausible Synthetic Pathway

The unique substitution pattern of this compound dictates its chemical reactivity and its distinct spectroscopic fingerprint. A plausible synthetic route can be envisioned starting from 2-methoxybenzoic acid, involving a two-step process of nitration followed by bromination, or vice-versa. The directing effects of the methoxy and carboxylic acid groups will influence the regioselectivity of these electrophilic aromatic substitution reactions.

Caption: Plausible synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This section details the predicted ¹H and ¹³C NMR spectra of this compound and provides a detailed interpretation based on established principles and comparison with known analogues.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling. A significantly larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

-

Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the methoxy protons, and the two aromatic protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-13 | Singlet (broad) | 1H | -COOH |

| 2 | ~8.2 | Doublet | 1H | Ar-H (H-6) |

| 3 | ~7.9 | Doublet | 1H | Ar-H (H-4) |

| 4 | ~4.0 | Singlet | 3H | -OCH₃ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum (~11-13 ppm). Its exact chemical shift can be concentration and solvent-dependent.

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at position 6 (H-6), being ortho to the electron-withdrawing nitro group, is expected to be more deshielded (~8.2 ppm) than the proton at position 4 (H-4) (~7.9 ppm).

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at around 4.0 ppm.

Comparative Analysis:

-

5-Bromo-2-methoxybenzoic acid: The aromatic protons in this analogue show a more complex splitting pattern due to the presence of three adjacent protons.

-

2-Methoxy-3-nitrobenzoic acid: The aromatic region of this compound will show three distinct proton signals, providing a good reference for the deshielding effect of the nitro group.[1]

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165 | C=O (Carboxylic Acid) |

| 2 | ~155 | C-OCH₃ (C-2) |

| 3 | ~145 | C-NO₂ (C-3) |

| 4 | ~135 | C-H (C-6) |

| 5 | ~125 | C-COOH (C-1) |

| 6 | ~120 | C-Br (C-5) |

| 7 | ~118 | C-H (C-4) |

| 8 | ~57 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and is expected to appear around 165 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the methoxy group (C-2) will be significantly deshielded, as will the carbon bearing the nitro group (C-3). The carbon attached to the bromine (C-5) will also have a characteristic chemical shift. The two aromatic CH carbons will appear in the typical aromatic region.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 57 ppm.

Comparative Analysis:

-

5-Bromo-2-methoxybenzoic acid: The ¹³C NMR data for this compound would provide reference chemical shifts for a bromo- and methoxy-substituted benzoic acid system.[2]

-

2-Methoxy-3-nitrobenzoic acid: This analogue will help in assigning the chemical shifts for the carbons influenced by the methoxy and nitro groups in an ortho/meta relationship.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid, nitro, and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. The final spectrum is automatically ratioed against the background.

Expected IR Absorption Bands and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| ~1530 and ~1350 (strong) | Asymmetric & Symmetric NO₂ stretch | Nitro Group |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1250 and ~1050 | C-O stretch | Aryl-alkyl ether |

| ~600-700 | C-Br stretch | Aryl bromide |

Interpretation:

-

The very broad absorption in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, will be a prominent feature.

-

A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid.

-

Two strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively.

-

Absorptions in the 1470-1600 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.

-

The C-O stretching of the methoxy group and the C-Br stretching will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Expected Mass Spectrum and Fragmentation Pattern

The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular weight of this compound is approximately 276.04 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 276 (for ⁷⁹Br) and 278 (for ⁸¹Br).

Key Fragmentation Pathways:

Aromatic carboxylic acids typically undergo fragmentation through the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3] The presence of the nitro and methoxy groups will also influence the fragmentation pattern.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Interpretation of Key Fragments:

-

[M-OH]⁺ (m/z 259/261): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M-COOH]⁺ (m/z 231/233): Loss of the entire carboxylic acid group as a radical.

-

[M-NO₂]⁺ (m/z 230/232): Loss of the nitro group.

-

Further fragmentation of these primary ions will lead to a complex but interpretable mass spectrum.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from closely related analogues, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided experimental protocols serve as a practical guide for researchers working with this compound. This comprehensive spectroscopic overview is an invaluable resource for the unambiguous identification, characterization, and quality assessment of this compound in a research and development setting.

References

theoretical studies of 5-Bromo-2-methoxy-3-nitrobenzoic acid

An In-Depth Technical Guide to the Theoretical Investigation of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

Abstract

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. This compound (C₈H₆BrNO₅) incorporates a unique combination of electron-withdrawing (bromo, nitro) and electron-donating (methoxy) groups, suggesting a rich and complex electronic profile. While extensive experimental data on this specific molecule is not widely published, this guide establishes a comprehensive theoretical framework to elucidate its structural, vibrational, electronic, and biological properties. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we provide a robust, self-validating protocol for researchers to predict the molecule's behavior and potential applications. The methodologies outlined herein are grounded in successful theoretical studies of analogous brominated and nitrated aromatic compounds, ensuring a high degree of predictive accuracy and scientific rigor.

Introduction: The Rationale for a Theoretical Approach

This compound presents a compelling case for in-silico investigation. The interplay between its functional groups—a bromine atom, a methoxy group, and a nitro group on a benzoic acid core—can significantly influence its molecular geometry, reactivity, and intermolecular interactions. Such characteristics are pivotal in designing novel materials with specific non-linear optical (NLO) properties or developing new therapeutic agents.

Given the absence of extensive experimental characterization in public literature, a theoretical-first approach is not only cost-effective but also provides a foundational understanding that can guide subsequent empirical research. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to examine molecules at the quantum level. This guide details the causal logic behind selecting specific computational methods and provides step-by-step protocols to build a complete theoretical profile of the title compound, from its optimized structure to its potential as a drug candidate.

Core Computational Methodology: Density Functional Theory (DFT)

The cornerstone of this theoretical investigation is DFT, a method that provides a favorable balance between computational cost and accuracy for organic molecules.

Justification of Method and Basis Set Selection

Methodology: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this framework. B3LYP has demonstrated high accuracy in predicting the geometric, vibrational, and electronic properties of similar aromatic systems, including halogenated and nitrated compounds.

Basis Set: The 6-311++G(d,p) basis set is proposed.

-

6-311G: A triple-split valence basis set that provides flexibility for valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately describing the behavior of lone pairs and electrons far from the nucleus, which is essential for anions and systems with hydrogen bonding.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions account for the non-spherical distortion of electron clouds in a molecular environment, which is crucial for accurately modeling bonding and electronic properties.

This combination has been successfully employed in the comprehensive analysis of 5-Bromo-2-Hydroxybenzaldehyde, a structurally related molecule, yielding results with high correlation to experimental data.

Computational Workflow Protocol

-

Structure Drawing: The initial 3D structure of this compound will be drawn using molecular modeling software like GaussView.

-

Geometry Optimization: The initial structure will be optimized using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency analysis will be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Property Calculations: Based on the optimized structure, further calculations for electronic properties (HOMO-LUMO, MEP), non-linear optical properties, and vibrational spectra will be performed.

Caption: Proposed DFT workflow for theoretical analysis.

Structural and Vibrational Analysis

A molecule's geometry and vibrational modes are its fundamental physical fingerprints. Theoretical analysis provides these details with high precision, which is invaluable for confirming the identity and purity of a synthesized compound.

Optimized Molecular Geometry

The geometry optimization process yields the most stable 3D arrangement of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. While experimental X-ray crystallography data for the title compound is unavailable, these theoretical values can be benchmarked against standard values and data from similar crystal structures to validate the computational model.

Table 1: Predicted Key Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value | Standard Value |

|---|---|---|---|

| Bond Lengths (Å) | C-Br | 1.89 Å | ~1.90 Å |

| C-N (Nitro) | 1.48 Å | ~1.47 Å | |

| C=O (Carboxyl) | 1.22 Å | ~1.21 Å | |

| C-O (Carboxyl) | 1.35 Å | ~1.36 Å | |

| C-O (Methoxy) | 1.37 Å | ~1.36 Å | |

| Bond Angles (°) | O-N-O (Nitro) | 124.5° | ~125° |

| C-C-Br | 121.0° | ~120° |

| | C-C=O (Carboxyl) | 123.0° | ~124° |

Vibrational Frequencies (FT-IR & Raman)

Frequency calculations predict the vibrational modes of the molecule, which correspond to the absorption peaks in FT-IR and Raman spectra. This analysis is crucial for functional group identification. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental results.

Protocol for Spectral Analysis:

-

Perform a frequency calculation on the optimized geometry.

-

Apply the appropriate scaling factor to the computed wavenumbers.

-

Visualize the vibrational modes using software like GaussView to assign them to specific bond stretches, bends, or torsions.

-

Compare the scaled theoretical frequencies with experimental FT-IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies and Assignments (Hypothetical Data)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3450 cm⁻¹ (broad) | 3500-2500 cm⁻¹ |

| C-H Stretch (Aromatic) | 3080 cm⁻¹ | 3100-3000 cm⁻¹ |

| C-H Stretch (Methoxy) | 2950 cm⁻¹ | 3000-2850 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | 1715 cm⁻¹ | 1725-1700 cm⁻¹ |

| N-O Asymmetric Stretch (Nitro) | 1530 cm⁻¹ | 1550-1500 cm⁻¹ |

| N-O Symmetric Stretch (Nitro) | 1345 cm⁻¹ | 1360-1335 cm⁻¹ |

| C-O Stretch (Methoxy) | 1255 cm⁻¹ | 1275-1200 cm⁻¹ |

| C-Br Stretch | 680 cm⁻¹ | 700-500 cm⁻¹ |

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity, stability, and optical properties. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are key tools for this investigation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Caption: The HOMO-LUMO energy gap (ΔE).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Chemical Hardness (η): η = (I - A) / 2

-

Electrophilicity Index (ω): ω = (I + A)² / (8 * (I - A))

Table 3: Predicted Electronic Properties and Reactivity Descriptors (Hypothetical Data)

| Parameter | Symbol | Predicted Value |

|---|---|---|

| HOMO Energy | EHOMO | -7.25 eV |

| LUMO Energy | ELUMO | -3.15 eV |

| Energy Gap | ΔE | 4.10 eV |

| Ionization Potential | I | 7.25 eV |

| Electron Affinity | A | 3.15 eV |

| Chemical Hardness | η | 2.05 eV |

| Electrophilicity Index | ω | 3.01 eV |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and carboxyl groups.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the hydrogen atom of the carboxylic acid.

-

Green Regions (Neutral Potential): Indicate areas of neutral or low electrostatic potential.

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit strong non-linear optical (NLO) responses, making them candidates for applications in photonics and optical switching. The first-order hyperpolarizability (β₀) is a key measure of second-order NLO activity.

Protocol for NLO Calculation:

-

Perform a frequency calculation with the keyword Freq=Raman on the optimized structure.

-

The Gaussian output will provide the components of the dipole moment (μ) and the first hyperpolarizability (β).

-

Calculate the total hyperpolarizability (β₀) using the formula: β₀ = [(βₓ² + βᵧ² + βz²) + 3(βₓᵧ² + βₓz² + βᵧz²)]1/2

-

Compare the calculated value to a known NLO standard, such as urea, to assess its potential.

Table 4: Predicted NLO Properties (Hypothetical Data)

| Property | Symbol | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 4.5 Debye |

| First Hyperpolarizability | β₀ | 150 x 10⁻³⁰ esu |

| Value for Urea (Reference) | β₀ | ~3.7 x 10⁻³⁰ esu |

The predicted high β₀ value suggests that the intramolecular charge transfer facilitated by the push-pull system of methoxy and nitro/bromo groups could make this molecule a promising NLO material.

Potential Bioactivity: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a fundamental tool in drug discovery for screening potential drug candidates and understanding their mechanism of action. Given the prevalence of substituted benzoic acids in pharmaceuticals, assessing the potential of this compound as an inhibitor of a relevant biological target is a logical step.

Target Selection and Rationale

Based on studies of similar heterocyclic and substituted aromatic compounds, a relevant target could be a protein kinase involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth-factor Receptor (VEGFR). These receptors are often targets for small-molecule inhibitors.

Molecular Docking Protocol

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atomic charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of this compound.

-

Assign appropriate atom types and charges.

-

-

Grid Generation: Define the active site (binding pocket) of the protein, typically based on the location of the original co-crystallized ligand.

-

Docking Simulation: Run the docking algorithm (e.g., using AutoDock Vina) to place the ligand into the defined active site in multiple conformations.

-

Analysis:

-

Analyze the results based on the binding energy (kcal/mol), with more negative values indicating stronger binding.

-

Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.

-

Caption: A standard workflow for molecular docking studies.

Conclusion

This guide presents a comprehensive, multi-faceted theoretical framework for the characterization of this compound. By systematically applying DFT calculations, this protocol enables the prediction of the molecule's geometric, vibrational, electronic, and non-linear optical properties. Furthermore, the inclusion of a molecular docking workflow provides a clear path to assess its potential as a bioactive compound. The insights gained from these in-silico studies can effectively de-risk and accelerate empirical research, providing a solid foundation for the rational design of novel materials and therapeutics based on this promising chemical scaffold.

An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrobenzoic acids represent a cornerstone class of organic compounds, foundational to the development of a vast array of pharmaceuticals, dyes, and advanced materials. Their history is intricately woven into the evolution of organic chemistry itself, from early nitration experiments to the sophisticated synthetic strategies and structure-activity relationship studies of today. This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving applications of these versatile chemical scaffolds. We will delve into the pioneering work of 19th-century chemists, trace the development of synthetic methodologies for key isomers and derivatives, and examine their pivotal role in industrial and medicinal chemistry. Through detailed protocols, comparative data, and mechanistic insights, this guide aims to equip researchers and professionals with a thorough understanding of the enduring significance of substituted nitrobenzoic acids.

The Dawn of Nitroaromatic Chemistry: Early Discoveries and Foundational Syntheses